N-ethyl-3,4-dimethylcyclohexan-1-amine

Description

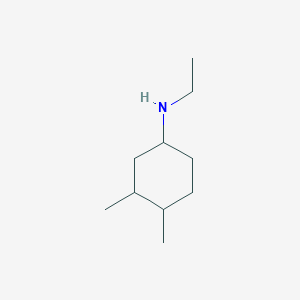

N-Ethyl-3,4-dimethylcyclohexan-1-amine is a cyclohexane-based secondary amine featuring an ethyl group attached to the nitrogen atom and two methyl substituents at the 3- and 4-positions of the cyclohexane ring.

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

N-ethyl-3,4-dimethylcyclohexan-1-amine |

InChI |

InChI=1S/C10H21N/c1-4-11-10-6-5-8(2)9(3)7-10/h8-11H,4-7H2,1-3H3 |

InChI Key |

SOOFEMWNDOPZLF-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1CCC(C(C1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3,4-dimethylcyclohexan-1-amine can be achieved through several methods. One common approach is the Leuckart reaction , which involves the reductive amination of aldehydes and ketones . This method is known for its simplicity and cost-effectiveness, using readily available raw materials. The reaction typically involves heating a mixture of the desired aldehyde or ketone with formamide and a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yields and purity, utilizing advanced catalytic systems and controlled reaction conditions. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3,4-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Amides, nitriles

Reduction: Amine derivatives

Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

N-ethyl-3,4-dimethylcyclohexan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products .

Mechanism of Action

The mechanism of action of N-ethyl-3,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-ethyl-3,4-dimethylcyclohexan-1-amine with three structurally related cyclohexanamine derivatives (Table 1).

Table 1: Structural and Functional Comparison of Cyclohexanamine Derivatives

*Note: Molecular weight calculated based on formula C₁₀H₂₁N.

Key Comparative Insights

Substituent Effects on Physicochemical Properties Steric Hindrance: The 3,4-dimethyl substitution on the cyclohexane ring introduces significant steric bulk compared to mono-substituted analogs (e.g., 4-ethyl in ). This may reduce solubility in polar solvents and slow reaction kinetics in nucleophilic substitutions . Lipophilicity: The ethyl group on the amine (vs.

Amine Basicity and Reactivity

- The ethyl group on the nitrogen is more electron-donating than methyl, which may elevate the amine’s basicity (pKa) relative to N-methyl derivatives . However, steric effects from the 3,4-dimethyl groups could counteract this by hindering protonation.

Functional Group Diversity

- Unlike N-(furan-2-ylmethyl) derivatives (), the target compound lacks aromaticity, eliminating opportunities for π-π interactions. This distinction may limit its utility in catalytic systems or receptor-binding studies requiring aromatic motifs .

Safety and Handling

- All analogs in the evidence are restricted to laboratory use, with explicit warnings against drug or household applications . This suggests that this compound should be handled under similar safety protocols, including proper ventilation and personal protective equipment.

Biological Activity

N-ethyl-3,4-dimethylcyclohexan-1-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H23N

- Molecular Weight : 171.30 g/mol

- IUPAC Name : this compound

This compound is a derivative of cyclohexanamine, modified with ethyl and methyl groups that influence its biological properties.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Neuropharmacological Effects : Research indicates that compounds similar to this compound may exhibit stimulant-like effects on the central nervous system (CNS). This is primarily due to their interaction with neurotransmitter systems, particularly those involving dopamine and norepinephrine.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.

- Potential for Drug Development : Given its structural features, this compound is being investigated for its potential as a lead compound in the development of new therapeutics targeting CNS disorders and infections.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several key pathways have been identified:

- Dopaminergic Pathway : Similar compounds have been shown to increase dopamine release in the brain, which may contribute to their stimulant effects.

- Inhibition of Bacterial Growth : Studies indicate that the compound may interfere with bacterial metabolic processes or membrane integrity, leading to cell death.

Data Table of Biological Activity

Case Study 1: Neuropharmacological Assessment

In a study assessing the neuropharmacological effects of similar compounds, researchers observed increased locomotor activity in rodent models after administration of N-ethyl derivatives. This suggests potential stimulant properties akin to amphetamines. Further investigation into dosage and long-term effects is ongoing.

Case Study 2: Antimicrobial Screening

A high-throughput screening of various compounds against Mycobacterium tuberculosis included analogs of this compound. Results indicated promising antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 6.3 µM to 23 µM for structurally related compounds. These findings highlight the potential for developing new antimycobacterial agents based on this chemical scaffold .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-ethyl-3,4-dimethylcyclohexan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of structurally similar cyclohexanamine derivatives (e.g., trans-4-substituted tetrahydronaphthalen-2-amines) involves catalytic hydrogenation or reductive amination. For example, yields vary significantly (58–71%) depending on substituents and reaction conditions, such as solvent systems (e.g., MeOH:EtOH:2-PrOH:Hexanes) and temperature . Magnetic stirrers and controlled inert atmospheres are critical for reproducibility, as highlighted in protocols for N,N-dimethylcyclohexanecarboxamide synthesis .

Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is standard for confirming regiochemistry, while high-performance liquid chromatography (HPLC) with preparative solvent systems (e.g., 5:5:5:85 MeOH:EtOH:2-PrOH:Hexanes) ensures purity. Melting point analysis and high-resolution mass spectrometry (HRMS) further validate molecular integrity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : GHS classification for analogous amines (e.g., H302, H315, H319, H335) mandates strict personal protective equipment (PPE), including nitrile gloves and fume hoods. First-aid measures for inhalation involve immediate removal to fresh air and consultation with poison control centers, as outlined in safety data sheets for structurally related compounds .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking predict the reactivity or biological interactions of this compound?

- Methodological Answer : Density functional theory (DFT) calculations optimize molecular geometries and predict electronic properties, while molecular docking simulations (e.g., AutoDock Vina) assess binding affinities to biological targets. These methods are validated for cyclohexane derivatives, such as ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate, to correlate theoretical and experimental data .

Q. What analytical techniques resolve contradictions in purity assessments of this compound across different studies?

- Methodological Answer : Discrepancies in purity can arise from residual solvents or stereochemical variations. Combining ¹H quantitative NMR (qNMR) with ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) provides orthogonal validation. For example, qNMR quantified MDMA and related amines in seized samples with <2% error, outperforming near-infrared spectroscopy .

Q. How do substituent effects (e.g., ethyl vs. methyl groups) influence the physicochemical properties of cyclohexanamine derivatives?

- Methodological Answer : Substituent effects are studied via comparative HPLC retention times and logP calculations. For instance, trans-4-cyclohexyl vs. trans-4-biphenyl derivatives exhibit distinct polarity profiles, impacting solubility and chromatographic behavior. Such data inform solvent selection for recrystallization .

Q. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

- Methodological Answer : Scale-up requires optimizing catalyst loading (e.g., Pd/C for hydrogenation) and solvent recycling. Pilot studies on similar amines recommend staggered batch processing to manage exothermic reactions and reduce byproduct formation .

Key Considerations for Researchers

- Stereochemical Complexity : Ensure enantiomeric resolution via chiral HPLC or derivatization.

- Toxicity Profiling : Refer to GHS classifications for analogous compounds to design in vitro assays .

- Computational Validation : Cross-check docking results with experimental IC₅₀ values to avoid overfitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.